molecular formula C8H5ClF2N2O3S B13006702 3-Chloro-7-(difluoromethoxy)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

3-Chloro-7-(difluoromethoxy)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B13006702
M. Wt: 282.65 g/mol
InChI Key: RYMRZOIXUAOVDX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7-(difluoromethoxy)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-chloroaniline with difluoromethoxybenzene in the presence of a suitable catalyst and solvent. The reaction mixture is then subjected to cyclization and oxidation steps to form the desired benzothiadiazine ring system .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-(difluoromethoxy)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-7-(difluoromethoxy)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethoxy group enhances its lipophilicity and membrane permeability, potentially improving its efficacy as a therapeutic agent .

Biological Activity

3-Chloro-7-(difluoromethoxy)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound notable for its unique structural features and potential biological activities. This compound, characterized by a benzo-thiadiazine core, has garnered attention in medicinal chemistry due to its promising applications in antiviral drug development and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C10H7ClF2N2O3SC_{10}H_7ClF_2N_2O_3S, with a molecular weight of approximately 282.65 g/mol. The presence of chlorine and difluoromethoxy groups enhances its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC10H7ClF2N2O3SC_{10}H_7ClF_2N_2O_3S
Molecular Weight282.65 g/mol
Structural FeaturesBenzo-thiadiazine core with chloro and difluoromethoxy substituents

Biological Activity

Research indicates that compounds within the thiadiazine class exhibit various biological activities, particularly antiviral properties. Studies have shown that this compound can inhibit specific viral enzymes and pathways. The unique structural features may facilitate enhanced interaction with biological targets.

Antiviral Properties

  • Mechanism of Action : The compound's antiviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes critical for the life cycle of viruses.
  • Case Studies : In vitro studies have demonstrated the efficacy of this compound against various viral strains, indicating a potential role in developing antiviral therapies.

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound as a candidate for antiviral drug development. Key findings include:

  • Inhibition Studies : The compound has shown significant inhibitory effects on viral replication in cell cultures.
  • Structure-Activity Relationship (SAR) : The presence of the difluoromethoxy group appears to enhance the compound's potency compared to other thiadiazine derivatives.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals the unique properties of this compound:

Compound Name Structural Features Unique Properties
3-Chloro-7-methoxy-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxideContains methoxy instead of difluoromethoxyPotentially different biological activity due to methoxy group
Thiadiazole derivativesSimilar thiadiazole ring structureOften used in agricultural applications
Benzo[d]thiadiazinesVariations in substitution patternsDifferent reactivity profiles and biological activities

Properties

Molecular Formula

C8H5ClF2N2O3S

Molecular Weight

282.65 g/mol

IUPAC Name

3-chloro-7-(difluoromethoxy)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C8H5ClF2N2O3S/c9-7-12-5-2-1-4(16-8(10)11)3-6(5)17(14,15)13-7/h1-3,8H,(H,12,13)

InChI Key

RYMRZOIXUAOVDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)S(=O)(=O)N=C(N2)Cl

Origin of Product

United States

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